Ethyl 2-(1H-pyrazol-4-yl)acetate
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Overview
Description
Ethyl 2-(1H-pyrazol-4-yl)acetate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Ethyl 2-(1H-pyrazol-4-yl)acetate is a compound that belongs to the pyrazole family . Pyrazole derivatives are known to interact with a variety of targets, including enzymes, receptors, and proteins, depending on their chemical structure . .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and direct binding . The exact interaction between this compound and its targets would depend on the specific chemical structure of the compound and the nature of the target.
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The exact pathways affected by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
The compound’s solubility, molecular weight, and chemical structure would likely influence its adme properties .
Result of Action
Based on the known activities of pyrazole derivatives, it could potentially have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors, including temperature, pH, and the presence of other compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1H-pyrazol-4-yl)acetate typically involves the reaction of ethyl bromoacetate with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyrazole carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of pyrazoline derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrazole derivatives.
Scientific Research Applications
Ethyl 2-(1H-pyrazol-4-yl)acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
- Ethyl 2-(1H-imidazol-4-yl)acetate
- Ethyl 2-(1H-triazol-4-yl)acetate
- Ethyl 2-(1H-tetrazol-4-yl)acetate
Comparison: Ethyl 2-(1H-pyrazol-4-yl)acetate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to imidazole, triazole, and tetrazole derivatives, pyrazole compounds often exhibit different reactivity patterns and biological activities. The pyrazole ring’s electronic structure and ability to participate in various interactions make it a valuable scaffold in medicinal chemistry and other applications.
Properties
IUPAC Name |
ethyl 2-(1H-pyrazol-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)3-6-4-8-9-5-6/h4-5H,2-3H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZOICMRSLBUCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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